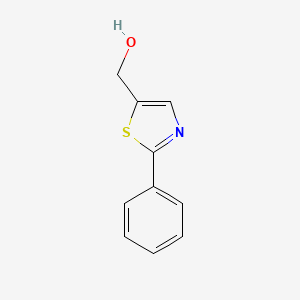

(2-Phenyl-1,3-thiazol-5-yl)methanol

Description

Significance of the 1,3-Thiazole Heterocyclic System in Chemical Research

The 1,3-thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a fundamental scaffold in medicinal chemistry. nih.govnih.govresearchgate.net Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and various chemical reactions, make it a versatile building block for the design of novel therapeutic agents and functional materials. nih.govbiointerfaceresearch.com The thiazole (B1198619) nucleus is present in a wide range of biologically active compounds, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govijsrst.com This broad spectrum of activity is attributed to the ability of the thiazole ring to interact with various biological targets, such as enzymes and receptors. nih.gov

The presence of both an electron-donating sulfur atom and an electron-accepting nitrogen atom within the thiazole ring contributes to its distinct reactivity and biological profile. biointerfaceresearch.com This inherent electronic character allows for diverse substitutions at various positions of the ring, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. nih.govnih.gov Consequently, thiazole derivatives have been extensively explored in the development of new drugs and are key components in several clinically approved medications. researchgate.netnih.gov

Overview of (2-Phenyl-1,3-thiazol-5-yl)methanol as a Key Thiazole Derivative

This compound is a specific thiazole derivative that has garnered attention in chemical research. Its structure features a phenyl group at the 2-position and a hydroxymethyl group at the 5-position of the thiazole ring. This particular arrangement of substituents imparts distinct chemical and biological properties to the molecule. The phenyl ring can engage in various interactions, while the hydroxymethyl group provides a site for further chemical modification, such as oxidation to an aldehyde or carboxylic acid.

The compound's significance lies in its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of new bioactive molecules. Research has indicated its potential in areas such as antimicrobial and anticancer applications, stemming from the broader activities observed in many thiazole derivatives.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H9NOS |

| Molecular Weight | 190.25 g/mol |

| Appearance | Solid |

| SMILES | c1ccc(cc1)c2ncc(s2)CO |

| InChI Key | PKLIUDDDCZOCFU-UHFFFAOYSA-N |

Data sourced from available chemical databases.

Historical Context of Research on Thiazole-Containing Compounds

The study of thiazole chemistry dates back to the late 19th century, with the pioneering work of Hantzsch and Weber who first described the synthesis of thiazole in 1887. biointerfaceresearch.comresearchgate.net A significant milestone in the history of thiazoles was the discovery of the thiazole ring in thiamine (B1217682) (Vitamin B1), a vital coenzyme in various metabolic pathways. researchgate.netwikipedia.org This discovery highlighted the biological importance of the thiazole moiety and spurred further investigation into its derivatives.

Over the decades, research has led to the development of numerous synthetic methods for creating thiazole-containing compounds, with the Hantzsch thiazole synthesis remaining a widely used and fundamental technique. researchgate.netnih.govwikipedia.org The continuous exploration of thiazole chemistry has resulted in the identification of a vast number of derivatives with a wide array of pharmacological activities, solidifying the thiazole scaffold as a privileged structure in medicinal chemistry. nih.govijsrst.com

Scope and Objectives of Academic Investigations concerning this compound

Academic investigations into this compound primarily focus on several key areas:

Synthesis and Characterization: Developing efficient and novel synthetic routes to obtain this compound and its derivatives. This includes the characterization of these compounds using various spectroscopic and analytical techniques.

Chemical Reactivity: Exploring the chemical transformations of the hydroxymethyl group and the potential for further functionalization of the thiazole and phenyl rings. This research aims to create a library of related compounds for further study.

Biological Evaluation: Screening this compound and its analogues for a range of biological activities, including antimicrobial and anticancer properties, based on the known therapeutic potential of the thiazole nucleus. nih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound affect its biological activity. This provides valuable insights for the rational design of more potent and selective compounds.

The overarching objective of this research is to leverage the unique chemical properties of this compound to develop new molecules with potential applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGLBURQTRPWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859485-91-9 | |

| Record name | (2-phenyl-1,3-thiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Phenyl 1,3 Thiazol 5 Yl Methanol and Its Analogs

Direct Synthesis Approaches to (2-Phenyl-1,3-thiazol-5-yl)methanol

The most direct routes to this compound involve the functional group transformation of pre-formed 2-phenylthiazole (B155284) precursors. These methods are advantageous as they build upon a readily accessible core structure.

Reduction of 2-Phenyl-1,3-thiazole-5-carbaldehyde

A common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Phenyl-1,3-thiazole-5-carbaldehyde. scbt.comchemicalbook.com This transformation can be achieved using a variety of reducing agents, with the choice of reagent often depending on the desired reaction conditions and scale.

The Vilsmeier-Haack reaction can be used to formylate 2-phenylthiazole, providing the necessary aldehyde precursor. Subsequent reduction of the aldehyde group yields the target alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below.

Table 1: Reduction of 2-Phenyl-1,3-thiazole-5-carbaldehyde

| Reducing Agent | Solvent | Temperature | Yield |

| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to rt | High |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 0 °C | Good |

This table presents typical conditions for the reduction of 2-phenyl-1,3-thiazole-5-carbaldehyde. Actual yields may vary based on specific reaction parameters.

Reduction of Thiazole-5-carboxylate Esters

An alternative direct approach involves the reduction of thiazole-5-carboxylate esters, such as ethyl 2-phenyl-1,3-thiazole-5-carboxylate. This method is particularly useful when the thiazole (B1198619) core is constructed with an ester functionality at the 5-position.

Powerful reducing agents are generally required for the reduction of esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction usually proceeds at low temperatures to control its exothermicity. For instance, the reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (B14749463) with LiAlH₄ in THF at 0 °C has been reported to give the corresponding alcohol in high yield. chemicalbook.com

Table 2: Reduction of Thiazole-5-carboxylate Esters

| Starting Material | Reducing Agent | Solvent | Temperature | Yield |

| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C | 85.1% chemicalbook.com |

This table illustrates a specific example of the reduction of a thiazole-5-carboxylate ester to its corresponding alcohol.

General Methodological Approaches for Thiazole Ring Formation

Beyond direct functional group manipulation, the synthesis of this compound and its analogs can be achieved by constructing the thiazole ring itself with the desired substitution pattern.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of thiazole rings. chemicalbook.comnih.gov It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. bepls.com To synthesize a 2,5-disubstituted thiazole like the target compound, a thioamide (providing the N and S atoms and the C2 substituent) is reacted with an α-halocarbonyl compound that bears a substituent at the α-position (which becomes the C5 substituent).

For the synthesis of this compound, one could envision using thiobenzamide (B147508) and a 1-halo-3-hydroxypropan-2-one or a protected equivalent. The reaction conditions for Hantzsch synthesis are often mild, typically involving refluxing in a solvent like ethanol. nih.gov Microwave-assisted Hantzsch synthesis has also been shown to be effective, often leading to shorter reaction times and improved yields. nih.gov

Cyclization Reactions in the Formation of Thiazole Scaffolds

A variety of other cyclization reactions are available for the construction of thiazole rings. researchgate.netnih.gov One notable method involves the reaction of α-amido-β-ketoesters with Lawesson's reagent, which serves as a thionating agent, to furnish 1,3-thiazoles. organic-chemistry.org

Another approach is the base-induced cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide, with dithioesters. nih.gov This method provides an efficient route to 4,5-disubstituted thiazoles. Furthermore, a one-pot synthesis of 2,5-disubstituted thiazoles has been developed from N-substituted α-amino acids, using thionyl chloride as both an activating agent and the source of the sulfur atom. acs.org These methods highlight the versatility of cyclization strategies in accessing diverse thiazole scaffolds.

Preparation of Structurally Related Thiazole Derivatives

The synthetic methodologies described above are not limited to the preparation of this compound but can be extended to a wide range of structurally related thiazole derivatives. For instance, the Hantzsch synthesis allows for the introduction of various substituents at the 2-, 4-, and 5-positions of the thiazole ring by simply varying the starting thioamide and α-halocarbonyl compound.

The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved through a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. nih.gov Similarly, a range of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogs have been prepared via a three-component reaction. mdpi.com The synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids also demonstrates broad applicability with good functional group tolerance. acs.org These examples underscore the modularity of thiazole synthesis, enabling the generation of diverse libraries of compounds for various applications.

Synthesis of 2-Aryl-1,3-thiazole-5-methanol Analogs

The construction of 2-aryl-1,3-thiazole-5-methanol analogs is often achieved through multi-step sequences that first build the core heterocyclic system, followed by the introduction or modification of the methanol group at the C5 position. A prominent method for forming the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgmdpi.com Variations of this method allow for the introduction of diverse aryl groups at the C2 position by selecting the corresponding thiobenzamide derivative.

Once the 2-aryl-thiazole scaffold is in place, a common route to the 5-methanol group is through the reduction of a pre-existing carbonyl group, such as an ester. For instance, the synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) can be accomplished by the reduction of the corresponding ethyl ester, ethyl 4-methyl-2-phenylthiazole-5-carboxylate. chemicalbook.com This transformation is typically carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). chemicalbook.com The reaction proceeds by nucleophilic attack of the hydride on the ester carbonyl, leading to the desired primary alcohol after workup. chemicalbook.com

One-pot multi-component procedures have also been developed as an efficient and green method for synthesizing substituted Hantzsch thiazole derivatives, which can serve as precursors. mdpi.com These reactions can be performed using reusable catalysts like silica-supported tungstosilicic acid, often enhanced by ultrasonic irradiation to improve yields and shorten reaction times. mdpi.com

Synthesis of 2-Aryl-1,3-thiazole-5-methanol Analogs: Example Reaction

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-methyl-2-phenylthiazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄), Anhydrous THF, 0 °C to room temp., 1.5 h | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | 85.1% | chemicalbook.com |

| 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid and benzenecarbothioamide | Reflux in acetone, 6 h | 1-(4-(2-Phenylthiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | 43% | nih.gov |

Synthesis of Substituted Phenyl-Thiazole Methanol Compounds

Introducing substituents onto the phenyl ring of phenyl-thiazole methanol compounds is generally accomplished by utilizing appropriately substituted starting materials in the initial ring-forming reaction. researchgate.net In the context of the Hantzsch synthesis, this involves using a substituted thiobenzamide or a phenacyl bromide bearing the desired functional groups on its aromatic ring. mdpi.comresearchgate.net

For example, the synthesis of various 2-(substituted)-4-(4-substituted phenyl)thiazol-5-yl)methanone derivatives demonstrates how different substituents (e.g., p-CH₃) can be incorporated onto the phenyl ring at the 4-position of the thiazole. researchgate.net Similarly, starting a synthesis with substituted benzaldehydes in a one-pot reaction with a bromoacetyl compound and thiourea (B124793) allows for the direct formation of thiazoles with diverse phenyl substitutions. mdpi.com The resulting substituted phenyl-thiazole can then be further functionalized, for example by reducing a C5-ester or C5-ketone to the target methanol derivative.

Derivatization from Precursor Thiazole Compounds

The target compound, this compound, can be prepared by derivatizing a pre-formed thiazole ring that bears a suitable functional group at the C5 position. This approach is advantageous as it allows for late-stage modification of a common intermediate.

Two key precursor types are particularly useful:

Reduction of C5-Carbonyl Compounds : As previously mentioned, a highly effective method is the reduction of a C5-ester or carboxylic acid. The direct reduction of ethyl 2-phenylthiazole-5-carboxylate with lithium aluminum hydride (LiAlH₄) provides a direct route to this compound. chemicalbook.com This method is generally high-yielding and clean.

Formylation and Subsequent Reduction : Thiazoles can act as formyl synthons. wikipedia.org It is possible to introduce an aldehyde group (-CHO) at the C5 position of a 2-phenylthiazole precursor. This can be achieved through N-methylation to form a thiazolium salt, followed by reduction and hydrolysis. wikipedia.org The resulting 2-phenylthiazole-5-carbaldehyde can then be easily reduced to this compound using a milder reducing agent like sodium borohydride (NaBH₄).

Derivatization of Thiazole Precursors

| Precursor Functional Group (at C5) | Transformation | Typical Reagents | Product Functional Group (at C5) | Reference |

|---|---|---|---|---|

| Ester (-COOEt) | Reduction | Lithium aluminum hydride (LiAlH₄) | Methanol (-CH₂OH) | chemicalbook.com |

| Thiazole (-H) | Formylation followed by Reduction | 1. N-methylation (e.g., MeI) 2. Reduction (e.g., NaBH₄) 3. Hydrolysis (e.g., HgCl₂) 4. Reduction (e.g., NaBH₄) | Methanol (-CH₂OH) | wikipedia.org |

Purification and Isolation Techniques for this compound and Derivatives

The successful isolation of this compound and its derivatives in high purity is critical. A combination of classical and modern techniques is employed to remove unreacted starting materials, catalysts, and by-products. researchgate.netnih.gov

Classical Methods:

Filtration and Washing : Crude products that precipitate from the reaction mixture are often isolated by simple filtration. The resulting solid is then washed with appropriate solvents to remove soluble impurities. nih.gov For example, a precipitate might be washed with a non-polar solvent like diethyl ether to remove organic by-products, or with water to remove inorganic salts. nih.govresearchgate.net

Recrystallization : This is one of the most common and effective methods for purifying solid thiazole derivatives. The crude product is dissolved in a hot solvent (or solvent mixture), such as methanol or ethanol, and then allowed to cool slowly. nih.govresearchgate.net As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification.

Chromatographic Methods:

Thin-Layer Chromatography (TLC) : TLC is an essential tool used to monitor the progress of a reaction and to identify the components in a mixture. nih.gov By comparing the Rf values of spots on a TLC plate to those of known standards, chemists can determine when a reaction is complete and assess the purity of the product mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) : For high-purity applications, HPLC is a powerful separation technique. A validated HPLC-UV method can be developed for the quantification and purification of thiazole derivatives. nih.gov This involves selecting an appropriate column (e.g., reversed-phase), a mobile phase (e.g., a mixture of acetonitrile (B52724) and acidified water), and a UV detection wavelength. nih.gov The method's selectivity ensures that the peak for the target compound is well-resolved from other components in the matrix. nih.gov

Dialysis : For larger molecules or compounds encapsulated in nanoparticles, dialysis can be used for purification. This technique separates molecules based on size by using a semi-permeable membrane. nih.gov

Summary of Purification Techniques

| Technique | Principle | Application/Example | Reference |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purifying crystalline thiazole products from hot methanol or ethanol. | nih.govresearchgate.net |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Monitoring reaction progress and assessing purity. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase (column) and a pressurized liquid mobile phase. | Quantification and high-purity isolation of thiazole derivatives. | nih.gov |

| Filtration & Washing | Mechanical separation of a solid from a liquid. | Initial isolation of a solid product from the reaction mixture and removal of soluble impurities. | nih.govresearchgate.net |

Chemical Reactivity and Transformation Studies of 2 Phenyl 1,3 Thiazol 5 Yl Methanol

Reactions of the Hydroxymethyl Functional Group

The primary alcohol functionality is a versatile handle for various chemical modifications.

The hydroxymethyl group of (2-Phenyl-1,3-thiazol-5-yl)methanol can be readily oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions employed. For instance, treatment with mild oxidizing agents would favor the formation of 2-phenyl-1,3-thiazole-5-carbaldehyde. Stronger oxidation conditions would lead to the formation of 2-phenyl-1,3-thiazole-5-carboxylic acid.

In a related study, the oxidation of aryl(thiazol-2-yl)methanols to their corresponding ketones was achieved by treatment with sulfuric acid in a dimethoxyethane-water mixture at 80°C. researchgate.net This reaction proceeds through a thiazoline (B8809763) intermediate, and the presence of oxygen enhances the yield by oxidizing this intermediate. researchgate.net While this study focuses on a constitutional isomer, it highlights the susceptibility of the thiazolyl-methanol moiety to oxidation under specific acidic and oxidative conditions.

Table 1: Oxidation Reactions of Thiazolylmethanols

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl(thiazol-2-yl)methanols | H₂SO₄, DME/H₂O, 80°C | Corresponding Ketone | Good | researchgate.net |

The hydroxyl group can be derivatized to form ethers and esters, which can significantly alter the molecule's physicochemical properties. Esterification of similar heterocyclic structures has been successfully carried out. For example, azo-bridged ethoxybenzothiazole substituted phenyl ester derivatives have been synthesized using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in a Steglich esterification. researchgate.net This method could potentially be applied to this compound to produce a variety of ester derivatives by reacting it with different carboxylic acids.

The hydroxymethyl group can be converted into an amino group, providing a pathway to a range of amine derivatives. While direct conversion from the alcohol can be challenging, a common synthetic strategy involves a two-step process: first, converting the alcohol to a better leaving group (e.g., a tosylate or a halide), followed by nucleophilic substitution with an amine or an amine precursor like sodium azide (B81097). Subsequent reduction of the azide would yield the primary amine. The synthesis of 2-(aminoacetylamino)thiazoles has been reported, demonstrating the introduction of amino functionalities to the thiazole (B1198619) scaffold. researchgate.net Cook-Heilborn's synthesis, which produces 5-aminothiazoles from α-aminonitriles and various sulfur-containing reagents, further illustrates the accessibility of amino-thiazole derivatives. pharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring itself is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards substitution reactions. wikipedia.org The electron density distribution on the thiazole ring makes the C5 position the most electron-rich and thus the primary site for electrophilic substitution. pharmaguideline.comchemicalbook.com The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com

Electrophilic Substitution: Given that the C5 position is already substituted with a hydroxymethyl group in the target molecule, electrophilic attack would be directed to the C4 position, although the presence of the C5 substituent will influence the reactivity. The phenyl group at C2 also affects the electron density of the ring.

Nucleophilic Substitution: Nucleophilic substitution reactions are more likely to occur at the C2 position, especially if a good leaving group is present. pharmaguideline.com Ring quaternization at the nitrogen atom can further activate the C2 position towards nucleophilic attack by increasing the acidity of the C2-hydrogen. pharmaguideline.com

Reactions Involving the Phenyl Substituent

The phenyl group at the C2 position of the thiazole ring can undergo typical electrophilic aromatic substitution reactions. The thiazole ring acts as a deactivating group, directing incoming electrophiles primarily to the para position and to a lesser extent, the meta position of the phenyl ring. Examples of such reactions would include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Ring Transformations and Formation of Fused Heterocyclic Systems

Thiazole derivatives can serve as precursors for the synthesis of more complex fused heterocyclic systems. For example, thiazoles can undergo Diels-Alder reactions with alkynes at high temperatures, which, after extrusion of sulfur, can lead to the formation of pyridine (B92270) rings. wikipedia.org

Furthermore, the reaction of thiazolidinone derivatives with various reagents can lead to the formation of pyrano[2,3-d]thiazoles. purkh.com For instance, the Michael addition of 2-substituted 2-thiazolin-4-ones to activated double bonds in arylidenes, catalyzed by piperidine, yields pyrano[2,3-d]thiazole derivatives. purkh.com Similarly, 2-phenyl purkh.combenzothiazepin-4(5H)-one has been used as a starting material to synthesize a variety of fused systems, including pyrano-, pyrido-, and thiopyrano purkh.combenzothiazepines. ekb.eg These examples highlight the potential of the thiazole moiety within this compound to be utilized in the construction of diverse fused heterocyclic structures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Phenyl-1,3-thiazole-5-carbaldehyde |

| 2-Phenyl-1,3-thiazole-5-carboxylic acid |

| Aryl(thiazol-2-yl)methanols |

| 1,3-Thiazol-2-yl(2-furyl)methanol |

| Dicyclohexylcarbodiimide |

| 4-Dimethylaminopyridine |

| 2-(Aminoacetylamino)thiazoles |

| 5-Aminothiazoles |

| Pyrano[2,3-d]thiazoles |

Synthesis of Pyrazolyl-Thiazole Hybrids

The synthesis of pyrazolyl-thiazole hybrids from this compound is a multi-step process that leverages the reactivity of the methanol (B129727) functional group. A common synthetic strategy involves the initial oxidation of the primary alcohol to the corresponding aldehyde, (2-phenyl-1,3-thiazol-5-yl)carbaldehyde. This aldehyde then serves as a key electrophilic intermediate for the construction of the pyrazole-thiazole scaffold.

One established method for creating such hybrid molecules involves the reaction of a pyrazole-4-carbaldehyde with a thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate subsequently undergoes a Hantzsch-type cyclization with a substituted phenacyl bromide to construct the thiazole ring, yielding the final pyrazolyl-thiazole derivative. nih.gov While this specific example builds the thiazole ring onto a pyrazole (B372694) core, the reverse approach, where the pyrazole ring is constructed onto a pre-existing thiazole aldehyde, is also a viable synthetic route.

Following this logic, (2-phenyl-1,3-thiazol-5-yl)carbaldehyde can be reacted with a hydrazine (B178648) derivative, such as phenylhydrazine, to form a hydrazone. This hydrazone can then be cyclized with a suitable three-carbon synthon to form the pyrazole ring. Alternatively, the thiazole aldehyde can undergo a condensation reaction with a pyrazole derivative containing a reactive methylene (B1212753) group.

A representative synthetic approach for pyrazolyl-thiazole hybrids, adapted from known procedures for analogous structures, is outlined below. nih.govacs.org

Table 1: Representative Synthesis of a Pyrazolyl-Thiazole Hybrid

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | Manganese dioxide (MnO₂), Dichloromethane (CH₂Cl₂), Stirring at room temperature | (2-Phenyl-1,3-thiazol-5-yl)carbaldehyde | Oxidation of the primary alcohol to the aldehyde. |

| 2 | (2-Phenyl-1,3-thiazol-5-yl)carbaldehyde | Thiosemicarbazide, Ethanol (B145695), Acetic acid (catalyst), Reflux | 2-((2-Phenyl-1,3-thiazol-5-yl)methylene)hydrazine-1-carbothioamide | Formation of the thiosemicarbazone intermediate. nih.gov |

| 3 | 2-((2-Phenyl-1,3-thiazol-5-yl)methylene)hydrazine-1-carbothioamide | Substituted phenacyl bromide (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one), Ethanol, Reflux | Substituted (Pyrazolyl)-Thiazole Hybrid | Hantzsch-type cyclization to form the second heterocyclic ring, in this case another thiazole, demonstrating the formation of a thiazole-thiazole-pyrazole linked system. For a direct pyrazolyl-thiazole, a different cyclization partner would be used. |

Formation of Bisthiazole Structures

The formation of bisthiazole structures from this compound also proceeds through a series of synthetic transformations. A common strategy involves converting the starting alcohol into a reactive intermediate that can undergo a Hantzsch thiazole synthesis to form the second thiazole ring. researchgate.net

A plausible pathway begins with the oxidation of this compound to 2-phenyl-1,3-thiazole-5-carboxylic acid. The carboxylic acid is then converted to the corresponding amide, which is subsequently thionated to produce 2-phenyl-1,3-thiazole-5-carbothioamide. This thioamide is a key precursor for the Hantzsch reaction. The reaction of this thioamide with an α-haloketone results in the formation of a 5,2'-bisthiazole derivative. researchgate.net

The synthesis of symmetrical 2,2′-bisthiazoles can also be achieved through the condensation of dithiooxamide (B146897) with two equivalents of an α-bromoketone. nih.gov For unsymmetrical bisthiazoles, as would be formed from this compound, the stepwise approach is necessary.

Table 2: Synthesis of a 5,2'-Bisthiazole Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | Potassium permanganate (B83412) (KMnO₄), Water, Heat | 2-Phenyl-1,3-thiazole-5-carboxylic acid | Oxidation of the primary alcohol to the carboxylic acid. |

| 2 | 2-Phenyl-1,3-thiazole-5-carboxylic acid | 1. Thionyl chloride (SOCl₂), Reflux 2. Ammonia (NH₃) | 2-Phenyl-1,3-thiazole-5-carboxamide | Conversion of the carboxylic acid to the amide via the acyl chloride. |

| 3 | 2-Phenyl-1,3-thiazole-5-carboxamide | Phosphorus pentasulfide (P₄S₁₀), Tetrahydrofuran (B95107) (THF), 50-55°C | 2-Phenyl-1,3-thiazole-5-carbothioamide | Thionation of the amide to the thioamide. researchgate.net |

| 4 | 2-Phenyl-1,3-thiazole-5-carbothioamide | α-haloketone (e.g., 2-bromoacetophenone), Ethanol, Reflux | 5-(4-Phenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazole | Hantzsch reaction to form the second thiazole ring, yielding a 5,2'-bisthiazole. researchgate.net |

Mechanistic Investigations of Key Reactions

The key reaction underpinning the formation of both pyrazolyl-thiazole hybrids and bisthiazole structures from intermediates derived from this compound is the Hantzsch thiazole synthesis. researchgate.netyoutube.com This reaction provides an efficient method for constructing the thiazole ring.

The mechanism of the Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide in an SN2 reaction. This step forms a thioimino ether intermediate.

Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the thioimino ether attacks the carbonyl carbon, leading to a five-membered ring intermediate, a hydroxythiazoline. The final step is a dehydration reaction, where a molecule of water is eliminated to form the stable, aromatic thiazole ring. The formation of the aromatic system is the primary driving force for the reaction. youtube.com

In the context of the synthesis of the hybrid and bis-structures discussed:

For pyrazolyl-thiazole hybrids , a thiosemicarbazone derived from (2-phenyl-1,3-thiazol-5-yl)carbaldehyde would serve as the thioamide component. The reaction with an α-haloketone would proceed via the Hantzsch mechanism to form the second heterocyclic ring. nih.gov

For bisthiazole structures , the 2-phenyl-1,3-thiazole-5-carbothioamide acts as the thioamide. Its reaction with an α-haloketone follows the same mechanistic pathway to yield the 5,2'-bisthiazole product. researchgate.net

The robustness and versatility of the Hantzsch synthesis make it a cornerstone in the chemical transformations of this compound into more complex, multi-ring heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Techniques for Thiazole Methanols

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in (2-Phenyl-1,3-thiazol-5-yl)methanol. The aromatic protons of the phenyl group typically resonate in the downfield region of the spectrum, around δ 7.2–7.8 ppm. The protons of the hydroxymethyl group (–CH₂OH) are expected to appear at approximately δ 3.8–4.2 ppm.

A related compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263), shows characteristic ¹H NMR signals that can be used for comparison. In this derivative, the aromatic protons appear as a multiplet at δ 7.41 ppm and a doublet at δ 7.88 ppm. chemicalbook.com The methylene (B1212753) protons (CH₂) of the methanol (B129727) group resonate as a singlet at δ 4.79 ppm, and the methyl group protons appear as a singlet at δ 2.41 ppm. chemicalbook.com

Table 1: ¹H NMR Data for this compound and a Related Compound

| Proton Type | This compound (Predicted) | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol |

|---|---|---|

| Phenyl-H | ~ 7.2–7.8 ppm | 7.41 ppm (m), 7.88 ppm (d, J=7.92 Hz) chemicalbook.com |

| Thiazole-H | Not specified | Not applicable |

| CH₂ (methanol) | ~ 3.8–4.2 ppm | 4.79 ppm (s) chemicalbook.com |

| OH | Not specified | 2.94 ppm (s) chemicalbook.com |

Chemical shifts (δ) are in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), m (multiplet).

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule. For this compound, the carbon of the hydroxymethyl group (–CH₂OH) is anticipated to have a chemical shift in the range of δ 60–65 ppm. The carbon atoms of the thiazole (B1198619) and phenyl rings will have distinct signals in the aromatic region of the spectrum. For instance, in a similar 2-phenylthiazole (B155284) derivative, the thiazole carbons (C-S, S-C=CH, C=N) show characteristic signals at 114.0, 154.7, and 166.9 ppm, respectively. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (hydroxymethyl) | ~ 60–65 |

| C (thiazole ring) | ~ 114–167 nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200–3500 cm⁻¹, which is characteristic of the O–H stretching vibration of the hydroxyl group. Additionally, characteristic stretches for the C–S and C–N bonds within the thiazole ring are anticipated in the fingerprint region, typically around 650–750 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O–H (hydroxyl) | ~ 3200–3500 (broad) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₉NOS, corresponding to a monoisotopic mass of 191.04048 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this precise mass. nih.gov The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 191. uni.lu Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻, with predicted m/z values of 192.04776, 214.02970, and 190.03320, respectively. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 191.03993 uni.lu |

| [M+H]⁺ | 192.04776 uni.lu |

| [M+Na]⁺ | 214.02970 uni.lu |

| [M-H]⁻ | 190.03320 uni.lu |

X-ray Crystallography for Definitive Structural Determination

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is then compared to the calculated theoretical values based on the molecular formula (C₁₀H₉NOS) to verify the compound's purity and elemental composition. The formation of related thiazole structures is often confirmed by elemental analysis data that aligns with the calculated values. nih.gov

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 62.80% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.74% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.32% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.37% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.76% |

| Total | | | | 191.248 | 100.00% |

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1,3 Thiazol 5 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed exploration of molecular properties from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of medium-sized organic molecules like (2-Phenyl-1,3-thiazol-5-yl)methanol due to its balance of accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry, electronic energies, and various other properties.

For thiazole (B1198619) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to compute optimized geometrical structures in the gas phase. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. For instance, in a study on related thiazole derivatives, DFT calculations have been used to confirm structural compositions determined by spectroscopic techniques like FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Thiazole Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are representative for a thiazole derivative and are intended to illustrate the type of data obtained from DFT calculations. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). researchgate.net For thiazole derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), which are often in good agreement with experimental measurements. mdpi.com

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using DFT. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For instance, the characteristic vibrational frequencies for the O-H stretch of the methanol (B129727) group and the C=N and C-S stretches of the thiazole ring can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| λmax (UV-Vis) | ~280-320 nm |

| IR ν(O-H) | ~3400-3600 cm⁻¹ |

| IR ν(C=N) | ~1550-1600 cm⁻¹ |

| ¹H NMR δ(-CH₂OH) | ~4.5-5.0 ppm |

| ¹³C NMR δ(-CH₂OH) | ~60-65 ppm |

Note: These are predicted values based on typical ranges for similar functional groups and require specific computational studies for this compound for precise determination.

Molecular Modeling for Conformational Analysis

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and conformational flexibility. Molecular modeling techniques, particularly conformational analysis, are used to identify the stable conformations of this compound.

The rotation around the single bonds, such as the bond connecting the phenyl ring to the thiazole ring and the bond connecting the methanol group to the thiazole ring, gives rise to different conformers. By performing a systematic search of the conformational space using molecular mechanics or quantum chemical methods, the potential energy surface can be mapped, and low-energy conformers can be identified. For example, a conformational analysis of thiazole-5-carboxylic acid using DFT revealed four stable conformers with varying relative energies. dergipark.org.tr Such studies are crucial for understanding how the molecule might interact with a biological target. The dihedral angle between the thiazole and phenyl rings is a key parameter, with studies on similar compounds showing this to be around 15–25°.

Structure-Property Relationship (SPR) Modeling using Predicted Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a particular physical, chemical, or biological property. nih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

For thiazole derivatives, QSPR studies have been used to predict various properties, including their bioactivity. acs.orgresearchgate.net Computationally predicted descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), topological, and steric parameters, can be used to build these models. For example, QSAR models have been developed for thiazole derivatives to predict their anticancer activity, correlating substituent effects with IC₅₀ values.

Table 3: Common Descriptors Used in QSPR Modeling of Thiazole Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Topological | Wiener index, Zagreb index |

| Steric | Molecular volume, Surface area |

| Thermodynamic | Heat of formation, Gibbs free energy |

Computational Studies on Reactivity Pathways

Computational chemistry can also be used to investigate the reactivity of this compound. By calculating the energies of reactants, transition states, and products, reaction mechanisms can be elucidated, and reaction rates can be estimated.

For this compound, several reactions can be computationally studied:

Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid.

Electrophilic substitution on the phenyl ring.

Reactions involving the thiazole ring , such as protonation or coordination to metal ions.

DFT calculations can be used to determine the activation energies for these reactions, providing insights into which pathways are most favorable. For instance, the calculated atomic charges can predict the most likely sites for electrophilic or nucleophilic attack. Studies on similar heterocyclic systems have successfully used computational methods to understand their reaction mechanisms. mdpi.com

Biological Interactions and Mechanistic Studies of 2 Phenyl 1,3 Thiazol 5 Yl Methanol Derivatives in Vitro Focus

In Vitro Enzyme Inhibition Studies

Derivatives of the 2-phenylthiazole (B155284) scaffold have been evaluated for their ability to inhibit various enzymes, with a notable focus on those involved in inflammation, such as cyclooxygenases.

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, and its inhibition is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). Research has shown that modifying the carboxylate group of some NSAIDs can convert them into selective COX-2 inhibitors. nih.gov This strategy has been applied to various heterocyclic scaffolds, including thiazoles.

Studies on thiazole (B1198619) derivatives have demonstrated their potential as selective COX-2 inhibitors. For instance, the introduction of bulky substituents or specific aromatic groups can enhance COX-2 selectivity. nih.gov Some 2-phenylthiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme, a characteristic confirmed through in vivo anti-inflammatory activity evaluations. nih.gov The selectivity is often attributed to specific interactions within the larger active site of the COX-2 isozyme compared to COX-1. nih.gov Computational docking studies have further elucidated these interactions, showing that thiazole derivatives can bind with high affinity to key residues like His90 and Arg513 in the COX-2 active site. sciepub.com The incorporation of moieties like 4-thiazolidinone (B1220212) into a pyridazine (B1198779) scaffold, which can be structurally related to phenylthiazoles, has been shown to impart selectivity towards COX-2 inhibition. nih.gov

Investigations of DNA/RNA Interaction Mechanisms

The interaction of small molecules with DNA and RNA can lead to the disruption of cellular processes, a mechanism exploited in some anticancer and antimicrobial therapies. Thiazole derivatives have been investigated for their ability to bind to nucleic acids.

Studies on heterocyclic derivatives, including those with a 4-phenylthiazole (B157171) motif, have explored their interactions with both duplex and quadruplex DNA structures. nih.gov Techniques such as fluorescence resonance energy transfer (FRET)-based melting assays, equilibrium dialysis, and circular dichroism have been employed to characterize these interactions. nih.gov Some phenylthiazole derivatives have been shown to interact with DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Molecular docking simulations have supported these findings, revealing strong interactions between the compounds and key residues within the DNA gyrase enzyme. researchgate.net

In Vitro Antimicrobial Activity Profiling

A significant body of research has been dedicated to profiling the antimicrobial effects of (2-Phenyl-1,3-thiazol-5-yl)methanol derivatives against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Model Organisms

Phenylthiazole derivatives have demonstrated considerable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govcu.edu.eg The core structure, typically featuring a lipophilic group at the C2 position and a specific side chain at C5, is crucial for this activity. cu.edu.egnih.gov Some derivatives have shown potent activity against vancomycin-resistant Enterococcus faecalis (VRE) and MRSA. researchgate.netnih.gov The mechanism of action for some of these compounds involves the inhibition of cell wall synthesis by targeting penicillin-binding proteins, such as PBP2a in MRSA. researchgate.net

The table below summarizes the in vitro antibacterial activity of selected phenylthiazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Phenylthiazole Derivative 1 | Staphylococcus aureus | 16 | researchgate.net |

| Phenylthiazole Derivative 2 | Vancomycin-resistant E. faecalis | 4 | nih.gov |

| Phenylthiazole Derivative 3 | Escherichia coli (ΔacrAB) | 4 | nih.gov |

| Phenylthiazole Derivative 4 | Staphylococcus aureus (MRSA) | 4 | researchgate.net |

| Phenylthiazole Derivative 5 | Ralstonia solanacearum | 2.23-40.33 | nih.gov |

Antifungal Efficacy against Model Organisms

The antifungal potential of phenylthiazole derivatives has been extensively studied against various human and plant pathogenic fungi. These compounds have shown efficacy against Candida species, including the often-resistant Candida albicans and Candida auris, as well as molds like Aspergillus species. nih.govresearchgate.netnih.gov

Some derivatives have exhibited potent, rapid fungicidal activity, reducing fungal burden within minutes. researchgate.net The proposed mechanisms of action include damaging the fungal cell membrane integrity. nih.gov In some cases, the antifungal activity of these derivatives has been found to be comparable or even superior to established antifungal drugs like fluconazole. nih.govnih.gov

Below is a table detailing the in vitro antifungal efficacy of various phenylthiazole derivatives.

| Compound/Derivative | Fungal Strain | MIC/EC₅₀ (µg/mL) | Reference |

| Hydrazinyl-thiazole Derivative | Candida albicans | 3.9 | nih.gov |

| Phenylthiazole Acylhydrazone E26 | Magnaporthe oryzae | 1.29 | mdpi.com |

| Phenylthiazole Derivative 1 | Candida albicans | 0.25-2 | researchgate.net |

| Phenylthiazole Derivative 1 | Aspergillus spp. | 0.50 | researchgate.net |

| Phenylthiazole-Thiadiazole Thione 5b | Sclerotinia sclerotiorum | 0.51 | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans | 0.008–7.81 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of lead compounds. For this compound derivatives, SAR analyses have provided valuable insights into the structural features that govern their antimicrobial and enzyme-inhibiting activities.

For antibacterial activity, particularly against MRSA, a nonpolar, hydrophobic functional group at the C2 position of the thiazole ring is favored. nih.gov Additionally, an ethylidenehydrazine-1-carboximidamide moiety at the C5 position has been identified as necessary for potent anti-MRSA activity. nih.gov Replacing a hydrolyzable Schiff-base moiety with a more stable cyclic pyrimidine (B1678525) ring has been shown to enhance pharmacokinetic properties while maintaining antibacterial potency. acs.orgnih.gov Furthermore, the substitution of a butyl group with a cyclohexenyl group led to a significant improvement in anti-MRSA activity, whereas increasing or decreasing the ring size was detrimental. acs.orgnih.gov

In the context of antifungal activity, SAR studies have revealed that the introduction of methyl, halogen, or methoxy (B1213986) groups at specific positions on the phenyl rings can confer excellent antifungal activity against phytopathogenic fungi like Magnaporthe oryzae. mdpi.com For activity against Sclerotinia sclerotiorum, introducing an electron-withdrawing group at the meta- or ortho-position of the benzene (B151609) ring was found to enhance antibacterial and antifungal activity, respectively. nih.gov For COX inhibition, derivatization of a carboxylate group into esters and amides has been shown to generate potent and selective COX-2 inhibitors. nih.gov The nature and position of substituents on the phenyl ring are critical, with even slight changes, such as moving a methylmercaptophenyl group from the para to the ortho position, dramatically increasing COX-2 selectivity. nih.gov

Applications in Agrochemistry: Plant Growth Promotion

The study exploring the biological activity of various thiazole derivatives identified 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid as a notable agent for promoting the growth of rapeseed. nih.govlsmu.ltresearchgate.net The research, which aimed to synthesize and evaluate new potentially biologically active compounds, discovered that this particular derivative had a discernible positive impact on key agricultural metrics.

While the precise mechanisms behind this growth-promoting effect were not fully elucidated in the study, the results suggest that this class of compounds may interact with plant physiological processes that govern growth and development. The structural features of the thiazole ring and its substituents are likely key to its biological activity.

The table below summarizes the observed effects of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid on rapeseed as reported in the study.

| Compound Name | Plant Species | Observed Effects |

| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Rapeseed (Brassica rapa) | Promoted growth, Increased seed yield, Increased oil content |

It is important to note that this research focused on a specific derivative of this compound. As of now, there is no available scientific literature detailing the plant growth-promoting activities of this compound itself. The promising results from its derivative, however, may encourage further investigation into the broader class of phenyl-thiazole compounds for their potential applications in agriculture as growth regulators or biostimulants. Further studies are warranted to understand the full scope of their activity, optimal application methods, and the underlying biochemical pathways they influence in plants.

Applications in Materials Science and Other Chemical Fields

Role as Chemical Building Blocks for Complex Molecular Synthesis

(2-Phenyl-1,3-thiazol-5-yl)methanol and its structural relatives are versatile intermediates in organic synthesis, providing a robust platform for the construction of more complex molecules. The thiazole (B1198619) ring is a common feature in many biologically active compounds and functional materials, making its derivatives valuable starting points for synthetic endeavors. nih.gov The classic Hantzsch synthesis, which involves the cyclization of α-haloketones with thioamides, remains a fundamental method for creating the thiazole core. youtube.com

The reactivity of the hydroxymethyl group at the C5 position, along with the potential for functionalization at other positions of the thiazole ring, allows for its incorporation into a diverse array of larger molecular frameworks. Research has demonstrated the synthesis of novel, biologically active 1,3-disubstituted 5-oxopyrrolidines that incorporate thiazole, pyrrole, 1,2,4-triazole, oxadiazole, and benzimidazole (B57391) fragments. nih.gov Furthermore, the synthesis of molecules containing multiple thiazole rings, such as di- and trithiazole derivatives, highlights the utility of thiazole-based building blocks in creating extended conjugated systems. nih.gov These complex structures are often pursued for their enhanced biological activities.

In the realm of materials science, thiazole-based building blocks are gaining attention for their use in creating semiconductors for organic electronics. Fused systems like thiazolo[5,4-d]thiazoles are noted for being electron-deficient, possessing high oxidative stability, and having a rigid, planar structure that facilitates efficient intermolecular π–π stacking—a key property for charge transport in organic field-effect transistors and photovoltaic devices.

Table 1: Examples of Complex Molecules Synthesized from Thiazole Building Blocks This table is interactive and can be sorted by clicking on the headers.

| Resulting Molecular Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Multi-heterocyclic Compounds | Coupling of thiazole derivatives with other heterocyclic precursors. | Enhanced Biological Activity |

| Bisthiazole Derivatives | Reaction of thiazole thiosemicarbazone with α-haloketones. nih.gov | Antitumor Agents nih.gov |

| Thiazolo[5,4-d]thiazoles | Synthesis of fused thiazole ring systems. | Organic Semiconductors |

| Substituted Pyrrolidinones | Incorporation of a thiazole fragment into a pyrrolidinone structure. nih.gov | Antibacterial Agents nih.gov |

Potential in Functional Dye Chemistry

The thiazole nucleus is a key component in a variety of synthetic dyes due to its ability to form part of a larger, delocalized π-electron system, which is the basis of a chromophore (the color-bearing part of a dye molecule). The electron-rich nature of the thiazole ring can be harnessed to create dyes with specific absorption and emission properties.

Thiazole derivatives are used as intermediates in the synthesis of azo disperse dyes. researchgate.net These dyes are synthesized by diazotizing an amino-thiazole and coupling it with various aniline (B41778) derivatives to produce a range of colors. researchgate.net The resulting dyes have shown good performance on synthetic fabrics like cellulose (B213188) triacetate, exhibiting high fastness to light, washing, and sublimation. researchgate.net The specific shade, from yellow to maroon, can be tuned by altering the substituents on the coupling partner. researchgate.net

A prominent example of a functional thiazole dye is Thiazole Orange (TO). TO is a cyanine (B1664457) dye that exhibits a significant increase in fluorescence intensity upon binding to nucleic acids. nih.govnih.gov This property makes its derivatives highly valuable as fluorescent probes for labeling DNA and for cell imaging applications, including identifying cancer cells. nih.gov The synthesis of various TO derivatives, modified with different functional groups, allows for the fine-tuning of their spectral properties and binding affinities. nih.gov

Catalytic Applications of Thiazole-Containing Ligands

The thiazole ring, with its nitrogen and sulfur heteroatoms, can act as a ligand, coordinating to metal centers to form catalysts for a variety of organic transformations. The ability to easily introduce a wide range of substituents at different positions on the thiazole ring allows for the precise tuning of the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity. researchgate.net

Key applications of thiazole-based ligands in catalysis include:

Asymmetric Hydrogenation: Chiral bidentate phosphine-1,3-thiazole ligands have been successfully used to create iridium complexes. researchgate.net These complexes have proven to be effective catalysts for the asymmetric hydrogenation of alkenes, a critical process for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net

Cross-Coupling Reactions: Palladium catalysts are workhorses in modern organic synthesis, particularly for forming carbon-carbon bonds. Ligand-free palladium acetate (B1210297) has been shown to efficiently catalyze the direct C-H arylation of thiazole derivatives, even at very low catalyst loadings. acs.orgresearchgate.net This method provides an environmentally and economically attractive route to functionalized thiazoles. acs.orgresearchgate.net

Radical Catalysis: Thiazol-2-ylidenes, which are N-heterocyclic carbenes (NHCs) derived from thiazolium salts, have emerged as powerful organocatalysts. acs.org They are particularly known for their role in radical transformations, where they can act as electron-donating species to initiate radical chain reactions. acs.org

The this compound scaffold could be readily modified, for example by converting the hydroxymethyl group into a phosphine (B1218219) or another coordinating group, to generate novel ligands for transition metal catalysis.

Table 2: Catalytic Systems Involving Thiazole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Catalyst Type | Thiazole Component | Catalytic Reaction |

|---|---|---|

| Iridium Complex | Chiral phosphine-1,3-thiazole ligands researchgate.net | Asymmetric Hydrogenation researchgate.net |

| Palladium (ligand-free) | Thiazole substrate acs.orgresearchgate.net | Direct C-H Arylation acs.orgresearchgate.net |

| Organocatalyst | Thiazol-2-ylidene (NHC) acs.org | Radical Transformations acs.org |

Herbicidal Properties of Thiazole Derivatives

The thiazole scaffold is present in several commercially important agrochemicals. Derivatives of thiazole and the closely related thiadiazole ring system have been extensively investigated and found to possess significant herbicidal activity. researchgate.net

One major mechanism of action for these herbicides is the inhibition of photosynthesis. researchgate.net Compounds like buthidiazole and tebuthiuron (B33203) act by blocking electron transport at the reducing side of photosystem II, a critical step in the conversion of light energy to chemical energy. researchgate.net This disruption leads to a cascade of events, including the prevention of starch accumulation and ultrastructural damage to chloroplasts, ultimately causing plant death. researchgate.net

Another important target for herbicidal compounds is the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govacs.org PPO inhibitors block the biosynthesis of chlorophyll, leading to an accumulation of a phototoxic intermediate that causes rapid cell membrane disruption and weed death upon exposure to light. nih.gov Several thiazole-containing compounds have been developed as PPO inhibitors. For instance, novel thiazole phenoxypyridine derivatives have been shown to protect maize from injury caused by PPO-inhibiting herbicides like fomesafen, acting as herbicide safeners. nih.gov

The broad structural diversity achievable with thiazole chemistry allows for the development of selective herbicides that can control weeds in major crops like corn and soybean. researchgate.net

Table 3: Examples of Herbicidal Thiazole and Thiadiazole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Example(s) | Mechanism of Action |

|---|---|---|

| Thiadiazolyl Urea | Tebuthiuron researchgate.net | Photosystem II Inhibition researchgate.net |

| Triazolone | Buthidiazole | Photosystem II Inhibition researchgate.net |

| Thiazole Phenoxypyridine | Experimental Safeners nih.gov | PPO Inhibition / Safener Action nih.gov |

| Tetrahydrophthalimide | Experimental Herbicides acs.org | PPO Inhibition acs.org |

Q & A

Q. Purity Validation :

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

- Molecular Docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., kinases, GPCRs). For example, docking studies of thiazole derivatives with cyclooxygenase-2 (COX-2) reveal hydrogen bonding with Arg120 and hydrophobic interactions .

- QSAR Models : Quantitative Structure-Activity Relationship analysis correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anticancer IC₅₀ values. Hammett constants (σ) and logP values are critical predictors .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., thiols) .

- Storage : Keep in amber glass bottles at room temperature, away from oxidizers .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do electronic effects of substituents on the thiazole ring influence reactivity?

Answer:

- Substituent Analysis :

- Electron-withdrawing groups (e.g., –Cl) : Increase electrophilicity at C5, enhancing nucleophilic substitution reactivity. Observed via DFT calculations (e.g., Fukui indices) .

- Electron-donating groups (e.g., –OCH₃) : Stabilize the thiazole ring, reducing susceptibility to oxidation. Confirmed by cyclic voltammetry showing higher oxidation potentials .

Example : Replacing phenyl with 4-NO₂-phenyl increases electrophilicity, accelerating Suzuki-Miyaura coupling yields by ~20% .

Advanced: How to resolve contradictions in reported biological activities of thiazole derivatives?

Answer:

- Comparative Assays : Standardize protocols (e.g., MTT assay for cytotoxicity) across studies to minimize variability. For instance, discrepancies in IC₅₀ values for anticancer activity may arise from differing cell lines (e.g., HepG2 vs. MCF-7) .

- Meta-Analysis : Pool data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA) to identify outliers .

- Structural Validation : Re-evaluate compound purity and stereochemistry via X-ray crystallography to confirm active conformers .

Basic: What spectroscopic techniques characterize the crystalline structure of this compound?

Answer:

- X-Ray Crystallography : SHELX software refines crystal structures, revealing bond lengths (C–S: ~1.71 Å) and dihedral angles between thiazole and phenyl rings (~15–25°) .

- PXRD : Matches experimental diffraction patterns with simulated data (e.g., Mercury 4.3) to confirm phase purity .

Advanced: How to optimize catalytic conditions for synthesizing this compound?

Answer:

- Catalyst Screening : Test heteropolyacids (e.g., H₃PW₁₂O₄₀) or Pd/C for cyclization steps, optimizing loading (1–5 wt%) and temperature (80–120°C) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields by ~30% compared to ethanol, as measured by GC .

- DoE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between time, temperature, and catalyst amount .

Advanced: What in vitro assays evaluate the anti-Alzheimer potential of this compound?

Answer:

- AChE Inhibition : Ellman’s assay measures IC₅₀ against acetylcholinesterase (e.g., donepezil as control). Thiazole derivatives show IC₅₀ ~10–50 μM .

- Tau Aggregation : Thioflavin T fluorescence assay quantifies inhibition of β-amyloid fibril formation .

- Neuroprotection : MTT assay on SH-SY5Y cells under oxidative stress (H₂O₂-induced), with EC₅₀ values correlated to hydroxymethyl group polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.